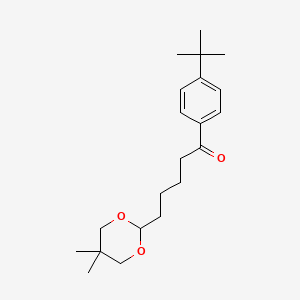

4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a valerophenone derivative characterized by a tert-butyl substituent at the 4'-position of the phenyl ring and a 5,5-dimethyl-1,3-dioxane moiety attached via a pentyl chain. This compound belongs to a broader class of ketones with structural modifications designed to influence electronic, steric, and solubility properties for applications in pharmaceuticals, agrochemicals, and material science. The 5,5-dimethyl-1,3-dioxane group enhances stability and modulates lipophilicity, while the tert-butyl group provides steric bulk and electron-donating effects .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20(2,3)17-12-10-16(11-13-17)18(22)8-6-7-9-19-23-14-21(4,5)15-24-19/h10-13,19H,6-9,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVQNINKLZTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645997 | |

| Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-70-9 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Dioxane Ring

The dioxane ring (5,5-dimethyl-1,3-dioxan-2-YL) is synthesized through an acid-catalyzed reaction between a ketone and a diol. This process involves:

- Reacting acetone with a diol (e.g., ethylene glycol or a substituted diol like neopentyl glycol).

- Using an acid catalyst (e.g., p-toluenesulfonic acid) to promote cyclization.

The reaction conditions typically include:

- Temperature: 50–80°C.

- Solvent: Toluene or dichloromethane.

- Removal of water via azeotropic distillation to drive equilibrium toward dioxane formation.

Step 2: Synthesis of Valerophenone Backbone

The valerophenone backbone is prepared separately by:

- Reacting a substituted benzene (e.g., 4-tert-butylbenzene) with a valeroyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.

This Friedel-Crafts acylation reaction proceeds under:

- Temperature: 0–25°C.

- Solvent: Dichloromethane or carbon disulfide.

Step 3: Coupling of Dioxane Ring and Valerophenone

The final step involves coupling the preformed dioxane ring with the valerophenone backbone via an alkylation reaction:

- The valerophenone is reacted with an alkylating agent containing the dioxane moiety (e.g., 5-bromopentyl-dioxane).

- A base such as potassium carbonate or sodium hydride is used to facilitate nucleophilic substitution.

Reaction conditions include:

- Temperature: 60–80°C.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Scheme

| Step | Reactants | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 | Acetone + Neopentyl Glycol | p-Toluenesulfonic Acid | 50–80°C, Toluene | Dioxane Ring |

| 2 | 4-Tert-butylbenzene + Valeroyl Chloride | Aluminum Chloride | 0–25°C, Dichloromethane | Valerophenone Backbone |

| 3 | Valerophenone + Bromopentyl-dioxane | Potassium Carbonate | 60–80°C, DMF | Final Compound |

Analytical Data

The final product is characterized by:

- Molecular Formula : C21H32O3

- Molecular Weight : 332.48 g/mol

- Boiling Point : ~434.9°C at standard pressure.

Purity is confirmed using techniques such as:

- High-performance liquid chromatography (HPLC).

- Nuclear magnetic resonance (NMR) spectroscopy for structural verification.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the dioxane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown its potential to inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

- Anticancer Activity : Initial data suggest effects on cancer cell lines, indicating potential use in cancer therapeutics.

Drug Development

This compound serves as a scaffold in drug design due to its unique structure that can enhance binding affinity to biological targets. Its derivatives have been synthesized to explore their efficacy against specific diseases.

Case Study: Targeted Protein Degradation

In recent research exploring targeted protein degradation (TPD), compounds similar to this compound were evaluated for their ability to bind with cereblon (CRBN), a protein involved in the degradation of other proteins linked to cancer progression. The study found that modifications to the dioxane ring improved binding affinity and biological activity against cancer cell lines .

Applications in Organic Synthesis

The compound is also utilized as a building block in organic synthesis:

- Model Compound : It is used to study reaction mechanisms due to its stable structure.

- Synthesis of Complex Molecules : Its derivatives can be employed to create more complex organic molecules that may possess desirable pharmacological properties.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Effects on cancer cell lines |

Table 2: Structural Modifications and Their Impact on Binding Affinity

| Compound Variant | Binding Affinity (IC50) | Biological Activity Observed |

|---|---|---|

| Original Compound | N/A | N/A |

| Fluorinated Derivative | Lower IC50 values | Enhanced activity against CRBN |

| Dioxane Ring Modified Variant | Improved stability | Increased lipophilicity |

Mechanism of Action

The mechanism of action of 4’-tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dioxane ring and valerophenone backbone play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

Structural and Functional Group Comparisons

Electron-Donating vs. Electron-Withdrawing Groups :

- The tert-butyl group in the target compound donates electrons via inductive effects, stabilizing positive charges and reducing reactivity compared to electron-withdrawing groups like Cl or F. For example, dichloro derivatives exhibit higher electrophilicity, making them more reactive in nucleophilic substitutions .

- Methoxy groups (e.g., in 3',5'-dimethyl-4'-methoxy derivatives) provide resonance-based electron donation, enhancing solubility in polar solvents .

- Dichloro and difluoro derivatives, with smaller substituents, exhibit faster reaction rates in coupling reactions .

Physicochemical Properties :

Biological Activity

4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS 898755-70-9) is an organic compound with the molecular formula C21H32O3. It features a tert-butyl group, a dioxane ring, and a valerophenone backbone, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor or activator , depending on its structural characteristics and the functional groups present. Notably, the dioxane ring and valerophenone backbone enhance its binding affinity and specificity towards target molecules.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

- Inhibition of Protein Kinases : Studies have shown that certain benzophenones can inhibit protein kinases involved in cancer progression. This suggests a potential application for this compound in cancer therapies.

Cytotoxicity and Antiproliferative Effects

In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzophenone A | HeLa | 12.0 |

| Benzophenone B | MCF-7 | 15.5 |

| This compound | A549 | To be determined |

These findings indicate that further research is required to establish the specific cytotoxicity profile of this compound.

Case Studies

- Antiplasmodial Activity : A study examined the antiplasmodial activity of benzophenones derived from Garcinia species against Plasmodium falciparum. While specific data for this compound was not reported, the structural similarities suggest potential for similar activity.

- Genotoxicity Evaluation : Research on photodegradation products of benzophenones indicated low genotoxicity under UV exposure conditions. This aspect is crucial for assessing the safety profile of compounds like this compound in environmental settings.

Synthesis

The synthesis of this compound typically involves:

- Formation of Dioxane Ring : Reacting 2,2-dimethyl-1,3-propanediol with an aldehyde or ketone.

- Friedel-Crafts Acylation : Introducing the valerophenone backbone using 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.

- Final Assembly : Coupling the dioxane ring with the valerophenone backbone under controlled conditions.

Applications

This compound has potential applications in:

- Organic Synthesis : As a reagent for creating more complex organic compounds.

- Biological Research : In studies involving enzyme interactions and drug design.

Q & A

Q. Q1. What are the key challenges in synthesizing 4'-tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer :

- Synthetic Routes : The compound’s tert-butyl and dioxane substituents introduce steric hindrance, complicating coupling reactions. Evidence from analogous syntheses (e.g., tert-butyl carbamates) suggests using Pd-catalyzed cross-coupling with bulky ligands (e.g., SPhos) to improve regioselectivity .

- Optimization : Kinetic studies under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) can identify optimal conditions. For example, highlights the use of thionyl chloride in controlled anhydrous conditions for similar tert-butyl-substituted intermediates .

- Yield Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate intermediates .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer :

- NMR : The tert-butyl group’s singlet (δ 1.2–1.4 ppm in NMR) and dioxane ring protons (δ 4.0–5.0 ppm) are diagnostic. NMR distinguishes carbonyl signals (δ ~200 ppm) from aromatic carbons .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (calc. for CHO: 344.48 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 287) .

- IR : Strong C=O stretch (~1680 cm) and ether C-O-C (~1100 cm) validate the ketone and dioxane moieties .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the tert-butyl and dioxane groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

- Steric Analysis : Computational modeling (DFT, B3LYP/6-31G*) predicts steric maps to quantify hindrance around the ketone group. Compare with experimental data from Suzuki-Miyaura reactions using bulky aryl boronic acids .

- Electronic Effects : Cyclic voltammetry reveals electron-withdrawing/donating effects of substituents. For example, the dioxane ring’s electron-rich oxygen atoms may stabilize transition states in nucleophilic additions .

- Case Study : demonstrates that tert-butyl groups in similar frameworks reduce side reactions (e.g., oxidation) by shielding reactive sites .

Q. Q4. How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?

Methodological Answer :

- Controlled Degradation Studies : Expose the compound to pH 2–12 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify products (e.g., hydrolyzed dioxane rings or tert-butyl cleavage) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., tert-butyl-d) to trace reaction pathways. shows deuterium labeling’s utility in tracking degradation mechanisms .

- Statistical Analysis : Apply ANOVA to compare degradation rates across replicates and identify outliers (e.g., pH 10 instability due to nucleophilic attack on the ketone) .

Q. Q5. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinities with targets like cytochrome P450 (CYP3A4). Validate with experimental IC values from enzyme inhibition assays .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to assess conformational stability of the dioxane ring .

- QSAR Models : Build quantitative structure-activity relationships using descriptors like LogP (calc. ~3.5) and polar surface area (PSA ~50 Ų) to predict bioavailability .

Experimental Design & Data Analysis

Q. Q6. How should researchers design experiments to investigate the compound’s role in multi-step organic syntheses?

Methodological Answer :

- Modular Approach : Split synthesis into tert-butyl introduction, dioxane ring formation, and ketone functionalization. Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent ratio) .

- In Situ Monitoring : Employ ReactIR to detect intermediates during dioxane ring closure. highlights similar real-time analysis for tetramethyl-dioxolane derivatives .

- Replication : Include 4–6 replicates per condition (as in ’s randomized block design) to ensure reproducibility .

Q. Q7. What statistical methods are appropriate for analyzing contradictory spectral data (e.g., NMR splitting patterns)?

Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to cluster NMR spectra and identify outliers. For example, applies PCA to resolve overlapping signals in thiophene derivatives .

- Bayesian Inference : Model peak assignments probabilistically, incorporating prior data from analogous compounds (e.g., tert-butyl acetophenones) .

- Error Propagation : Calculate confidence intervals for coupling constants (J-values) using bootstrap resampling .

Specialized Applications

Q. Q8. How can this compound serve as a precursor for photoactive or catalytic materials?

Methodological Answer :

- Photophysical Studies : Measure UV-vis absorption (λ ~270 nm for aryl ketones) and fluorescence quantum yield. Modify the dioxane ring with electron-deficient groups to tune optical properties .

- Catalytic Testing : Immobilize the compound on silica supports (via tert-butyl silane linkages) and test in asymmetric catalysis. Compare turnover numbers (TON) with homogeneous analogs .

Q. Q9. What protocols ensure safe handling and waste management for this compound in academic labs?

Methodological Answer :

- Waste Segregation : Separate tert-butyl-containing waste (halogenated solvent class) from aqueous fractions, per ’s guidelines for triazole derivatives .

- Neutralization : Treat acidic/basic residues with buffered solutions (e.g., NaHCO for ketone hydrolysis byproducts) .

- Documentation : Follow LCPS’s research chemistry standards () for labeling and inventory tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.